molecular formula C15H14BrFO3 B5803586 [2-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol

[2-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol

Cat. No.: B5803586
M. Wt: 341.17 g/mol
InChI Key: WQAPWQHXVWXTLC-UHFFFAOYSA-N
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Description

[2-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol: is an organic compound that features a complex aromatic structure This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to dehalogenation.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound can be used to study the effects of halogenated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of halogen and methoxy groups can influence the biological activity and pharmacokinetics of drug candidates.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the electron-donating effects of the methoxy groups. These effects can modulate the compound’s behavior in various chemical environments.

Comparison with Similar Compounds

  • [2-Bromo-4-fluorophenyl]methanol
  • [2-Fluoro-4-methoxyphenyl]methanol
  • [2-Bromo-4-methoxyphenyl]methanol

Uniqueness: The unique combination of bromine, fluorine, and methoxy groups in [2-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol sets it apart from similar compounds. This specific arrangement of functional groups can result in distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAPWQHXVWXTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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